molecular formula C10H7Cl2NO B13988950 1,6-Dichloro-5-methoxyisoquinoline CAS No. 630423-34-6

1,6-Dichloro-5-methoxyisoquinoline

Cat. No.: B13988950
CAS No.: 630423-34-6
M. Wt: 228.07 g/mol
InChI Key: INVUBBLZXUWGHF-UHFFFAOYSA-N
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Description

1,6-Dichloro-5-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 1 and 6, and a methoxy group at position 5 on the isoquinoline ring. It has a molecular formula of C10H7Cl2NO and a molecular weight of approximately 228.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dichloro-5-methoxyisoquinoline can be achieved through various synthetic routes. One common method involves the chlorination of 5-methoxyisoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups.

    Oxidation: Isoquinoline-5-carboxaldehyde or isoquinoline-5-carboxylic acid.

    Reduction: Dihydroisoquinoline derivatives.

Scientific Research Applications

1,6-Dichloro-5-methoxyisoquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-Dichloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dichloro-5-methoxyisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 1 and 6 and a methoxy group at position 5 provides distinct electronic and steric properties that differentiate it from other isoquinoline derivatives .

Properties

CAS No.

630423-34-6

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1,6-dichloro-5-methoxyisoquinoline

InChI

InChI=1S/C10H7Cl2NO/c1-14-9-6-4-5-13-10(12)7(6)2-3-8(9)11/h2-5H,1H3

InChI Key

INVUBBLZXUWGHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CN=C2Cl)Cl

Origin of Product

United States

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